molecular formula C12H4Br2F6S B12626293 5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene CAS No. 918106-98-6

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene

Cat. No.: B12626293
CAS No.: 918106-98-6
M. Wt: 454.03 g/mol
InChI Key: PDXNCDNRPZITMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene is a compound that features a thiophene ring substituted with two bromine atoms and a phenyl ring bearing two trifluoromethyl groups

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) may be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions[][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding interactions. These properties make the compound a valuable tool in studying molecular interactions and designing new materials[7][7].

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

918106-98-6

Molecular Formula

C12H4Br2F6S

Molecular Weight

454.03 g/mol

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-2,3-dibromothiophene

InChI

InChI=1S/C12H4Br2F6S/c13-8-4-9(21-10(8)14)5-1-6(11(15,16)17)3-7(2-5)12(18,19)20/h1-4H

InChI Key

PDXNCDNRPZITMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(S2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.